Product packaging for Methoxyundecylphosphinic Acid(Cat. No.:)

Methoxyundecylphosphinic Acid

Cat. No.: B10756616
M. Wt: 250.31 g/mol
InChI Key: JBVUSHKPEBKWQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methoxyundecylphosphinic Acid is a high-purity, organophosphorus compound of significant interest in advanced chemical research and development. Its molecular structure, featuring a long alkyl chain terminated by a phosphinic acid group with a methoxy substituent, makes it an effective chelating agent and extractant for various metal ions. Primary research applications include its use as a selective ligand in solvent extraction processes for the separation and recovery of valuable or hazardous metals from complex aqueous solutions. Furthermore, its surface-active properties and ability to form stable complexes are exploited in the study of catalyst systems, where it can act as a modifier or stabilizer for metal nanoparticles. Researchers also value this acid as a key synthetic intermediate for constructing more complex phosphorus-containing molecules, such as ligands for coordination chemistry or functional monomers for specialty polymers. The compound's mechanism of action typically involves the coordination of its phosphinic acid oxygen atoms to a metal center, with its hydrophobicity influencing solubility and extraction kinetics. This reagent is provided exclusively for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27O3P B10756616 Methoxyundecylphosphinic Acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H27O3P

Molecular Weight

250.31 g/mol

IUPAC Name

methoxy(undecyl)phosphinic acid

InChI

InChI=1S/C12H27O3P/c1-3-4-5-6-7-8-9-10-11-12-16(13,14)15-2/h3-12H2,1-2H3,(H,13,14)

InChI Key

JBVUSHKPEBKWQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCP(=O)(O)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Methoxyundecylphosphinic Acid

Established Synthetic Pathways to Methoxyundecylphosphinic Acid Analogues

The synthesis of phosphinic acids and their derivatives, which serve as analogues for this compound, can be achieved through several modern chemical strategies. These methods offer pathways to the core phosphinic acid structure, which can then be elaborated to target specific analogues.

Phosphorazidate-Based Approaches in Phosphinic Acid Synthesis

Phosphorazidate reagents, such as diphenyl phosphorazidate (DPPA), are versatile tools in organic synthesis, primarily employed as coupling agents. beilstein-journals.org While not typically used to form the phosphinic acid moiety itself, they are crucial in the synthesis of related derivatives, particularly phosphoramidates. beilstein-journals.orgnih.gov The Atherton-Todd reaction, for instance, can utilize an azide (B81097) as a nucleophile to produce pseudohalogenated phosphorus species, with DPPA being a widely employed peptide coupling reagent. beilstein-journals.org DPPA is also used in various other organic transformations, including the Curtius rearrangement and the azidation of alcohols and phenols, showcasing its utility in constructing complex molecules that may incorporate a phosphinic acid group. beilstein-journals.org Organophosphorus reagents derived from phosphinic, phosphonic, and phosphoric acids have proven to be efficient for creating mixed carboxylic-phosphinic anhydrides, which are successful coupling reagents in both solution and solid-phase synthesis. thieme-connect.de

Microwave-Assisted Synthetic Strategies for Phosphinic Acid Derivatives

Microwave-assisted synthesis has emerged as a powerful technique for producing phosphinic acid derivatives, offering significant advantages over traditional heating methods. tandfonline.com This approach often leads to faster reactions, higher yields, and cleaner processes, aligning with the principles of green chemistry. tandfonline.comresearchgate.net

A key application is the direct esterification of phosphinic acids with alcohols to form phosphinates. tandfonline.com Under conventional heating, this transformation is often inefficient or fails completely, but under microwave irradiation, it proceeds effectively. tandfonline.comresearchgate.net For example, cyclic phosphinic acids and phenyl-H-phosphinic acid have been successfully converted to their corresponding esters using simple alcohols under microwave conditions. tandfonline.com The combination of microwave irradiation with ionic liquids as catalysts provides a favorable alternative for the direct reaction of phosphinic acids with nucleophiles to yield various derivatives. tandfonline.com

Another significant microwave-assisted strategy is the hydrophosphinylation of unactivated alkenes with H-phosphinic acids. organic-chemistry.org This method is operationally simple and can be performed without the need for a metal catalyst or a radical initiator, proceeding efficiently to give good isolated yields of phosphinic acid derivatives. organic-chemistry.orgorganic-chemistry.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Esterification of Phenyl-H-phosphinic acid with 1-Butanol This table is generated based on findings that microwave irradiation significantly improves reactions that are incomplete under traditional heating.

ParameterConventional HeatingMicrowave IrradiationReference
Reaction ConditionProlonged heatingShort irradiation time tandfonline.com
Conversion/YieldHighly incompleteEfficient conversion tandfonline.com
Catalyst RequirementOften requires harsh conditions or catalystsCan be performed catalyst-free or with mild catalysts (e.g., ionic liquids) tandfonline.com, tandfonline.com

Functional Group Interconversion and Derivatization of this compound

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another to build molecular complexity or modify properties. wikipedia.org For a molecule like this compound, the phosphinic acid moiety itself is a key site for such derivatization.

Common interconversions include the esterification of the phosphinic acid to form phosphinates and the amidation to form phosphinic amides. researchgate.net These reactions can be facilitated by coupling agents like propylphosphonic anhydride (B1165640) (T3P®), which allows for mild and efficient conversion with excellent functional group tolerance. researchgate.net Conversely, these derivatives can be hydrolyzed back to the parent phosphinic acid.

Phospholenes are regarded as particularly useful phosphinic acid intermediates because their inherent functionality allows for further modification and interconversion. kent.ac.uk Another fundamental transformation is the oxidation of precursor compounds. For instance, dialkylphosphine oxides can be directly oxidized to the corresponding phosphinic acid. kent.ac.uk A more specialized method involves the chlorination of a phosphine (B1218219) oxide with phosphorus pentachloride to create a phosphinic acid chloride intermediate, which is then hydrolyzed to yield the final phosphinic acid. kent.ac.uk This latter method is reported to be particularly efficient for higher molecular weight phosphinic acids. kent.ac.uk

Chemoenzymatic Synthesis of Related Phosphinic Acid Structures

Chemoenzymatic synthesis combines chemical reactions with biological catalysis to produce complex molecules, with a primary advantage being the ability to generate optically active compounds with high enantioselectivity. researchgate.net This is particularly valuable for synthesizing chiral phosphinic acid analogues, such as those that mimic natural amino acids. researchgate.netrsc.org

Enzymes like lipases and lyases are employed to achieve stereochemical control. For example, the lipase (B570770) from Thermomyces lanuginosus has been used to resolve racemic α-hydroxyphosphonates, which are precursors to chiral phosphaamino acids. dntb.gov.ua In another example, L-methionine-γ-lyase catalyzes the reaction between racemic 1-amino-3-(methylthio)propylphosphinic acid and benzylthiol to afford the (R)-enantiomer of a phosphinic analogue of homocysteine and methionine. rsc.org This approach allows for the synthesis of phosphinic acids with specific stereochemistry that would be challenging to obtain through purely chemical means. researchgate.net The replacement of a carboxyl group in a substrate with a tetrahedral phosphinic acid group can be well-tolerated by enzymes, affecting the reaction rate but not necessarily the enzyme's binding affinity. researchgate.net

Table 2: Examples of Enzymes in the Synthesis of Chiral Phosphinic Acid Analogues This table summarizes the application of various enzymes in producing optically active phosphinic acid structures as described in the research.

EnzymeApplication/ReactionProduct TypeReference
L-methionine-γ-lyaseReaction of racemic 1-amino-3-(methylthio)propylphosphinic acid with benzylthiol(R)-isomers of phosphinic analogues of homocysteine and methionine rsc.org
Lipase from Thermomyces lanuginosusKinetic resolution of racemic α-hydroxyphosphonatesEnantiomerically pure (R)-phosphaaspartic acid dntb.gov.ua
Tyrosine phenol-lyaseCatalyzes elimination and synthesis reactions with phosphinic analoguesEnzymatic synthesis of an aminophosphinic acid researchgate.net

Computational and Structural Elucidation of Methoxyundecylphosphinic Acid S Interactions

Molecular Docking Investigations Involving Methoxyundecylphosphinic Acid

Molecular docking serves as a important tool to predict the binding orientation and affinity of a ligand to its macromolecular target. In the context of this compound, these investigations have been pivotal in elucidating its mechanism of action.

Pancreatic lipase (B570770) (PL) is a critical enzyme responsible for the digestion of dietary fats, specifically hydrolyzing triacylglycerols. researchgate.net Its central role in fat absorption makes it a prime target for the development of anti-obesity therapeutics. researchgate.netnih.gov this compound, a C11 alkyl phosphonate (B1237965), acts as an effective and competitive inhibitor of pancreatic lipase. proteopedia.orgrcsb.org The enzyme provides a well-defined active site, and its inhibition by compounds like this compound prevents the breakdown of dietary fat, thereby reducing absorption. japsonline.com The human pancreatic lipase model, particularly with PDB ID 1LPB, is frequently selected for in silico studies due to its high resolution (2.46 Å) and the presence of a co-crystallized inhibitor within its active site, making it an excellent model for docking studies. sciforum.netajol.info

The crystal structure of the human pancreatic lipase-colipase complex with this compound bound (PDB ID: 1LPB) provides a detailed snapshot of the ligand-protein interactions at the atomic level. rcsb.orgnih.gov In this structure, the inhibitor is covalently bound to the active site serine, Ser152. rcsb.org The binding of this compound induces a conformational change in the lipase, rearranging two surface loops to open the active site, a feature also seen in other lipase-ligand complexes. rcsb.org

The inhibitor's interactions within the active site are extensive. It forms hydrogen bonds with key residues of the catalytic triad, Ser152 and His263, as well as with Phe77 and Leu153 in the oxyanion hole. proteopedia.org The C11 alkyl chain of the inhibitor is stabilized by van der Waals contacts within a hydrophobic groove composed of residues such as Tyr114, Ala178, Pro180, Ile209, Leu213, and Phe215. proteopedia.orgebi.ac.uk This binding mode allows the alkyl chain to mimic the interaction of a fatty acid leaving group from a triglyceride substrate. rcsb.org

Table 1: Key Amino Acid Interactions with this compound in PDB ID 1LPB
Interacting ResidueType of InteractionReference
Ser152Covalent Bond, Hydrogen Bond proteopedia.orgrcsb.org
His263Hydrogen Bond proteopedia.org
Phe77Hydrogen Bond proteopedia.org
Leu153Hydrogen Bond proteopedia.org
Tyr114Van der Waals / Hydrophobic proteopedia.orgebi.ac.uk
Ala178Van der Waals / Hydrophobic proteopedia.orgebi.ac.uk
Pro180Van der Waals / Hydrophobic proteopedia.orgebi.ac.uk
Ile209Van der Waals / Hydrophobic ebi.ac.uk
Leu213Van der Waals / Hydrophobic proteopedia.orgebi.ac.uk
Phe215Van der Waals / Hydrophobic proteopedia.orgebi.ac.uk

The well-characterized binding mode of this compound in the 1LPB structure serves as a crucial reference for virtual screening and structure-activity relationship (SAR) studies. rcsb.orgplos.org Researchers use the co-crystallized ligand to validate their docking protocols; a successful protocol should be able to accurately reproduce the observed binding pose of this compound (a process known as redocking). sciforum.netnih.gov The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose is used to evaluate the accuracy, with a value under 2.0 Å generally considered successful. japsonline.com

Once validated, these protocols are used to screen large libraries of compounds to identify new potential inhibitors. plos.orgnih.gov For example, in a study screening chalcone (B49325) derivatives, the binding site was defined as a 6.5 Å sphere around the co-crystallized this compound. sciforum.net The interactions of novel "hit" compounds are then compared to those of the reference inhibitor to understand why they might be more or less potent. mdpi.com This comparative analysis helps in designing new molecules with improved binding affinity and inhibitory activity against pancreatic lipase. nih.gov

Ligand-Protein Binding Site Characterization Using Co-crystallized this compound (e.g., PDB ID 1LPB)

Advanced Molecular Dynamics Simulations of this compound Complexes

While X-ray crystallography provides a static image, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the this compound-lipase complex in a simulated physiological environment. ajol.infonih.gov MD simulations are performed on the complex (using PDB ID 1LPB as the starting point) to assess the stability of the protein-ligand interactions over time. japsonline.commdpi.com

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. mdpi.comresearchgate.net A stable complex is typically indicated by the convergence of RMSD values to a plateau below 3 Å over the simulation period (e.g., 20 to 50 nanoseconds). ajol.infomdpi.com For instance, simulations of a potent aurone (B1235358) derivative docked into the 1LPB active site showed that the complex remained stable, with key interacting residues like Ser152 and Phe77 exhibiting low fluctuations (RMSF values below 1.0 Å). mdpi.com These simulations confirm that the crucial interactions observed in the static crystal structure, such as hydrogen bonds with the catalytic triad, are maintained in a dynamic system, validating the inhibitor's potential. mdpi.comnih.gov

X-ray Crystallographic Studies and Structural Insights into this compound Complexes

The primary source of structural information for the this compound-pancreatic lipase interaction is the X-ray crystallographic study that produced the PDB entry 1LPB. rcsb.orgebi.ac.uk The structure of the pancreatic lipase-colipase complex inhibited by the C11 alkyl phosphonate was determined at a resolution of 2.46 Å. rcsb.orgnih.gov The refinement of this crystal structure resulted in an R-work of 0.183 and an R-free of 0.285. rcsb.org

This high-resolution structure revealed several critical insights. It confirmed that this compound acts as a transition-state analog inhibitor, covalently modifying the active site Ser152. proteopedia.orgrcsb.org The study used a racemic mixture of the inhibitor, and the electron density map suggested that both enantiomers are bound in the active site. rcsb.org The C11 alkyl chain of one enantiomer occupies a hydrophobic groove, mimicking the leaving fatty acid of a triglyceride, while the alkyl chain of the second enantiomer interacts with hydrophobic areas on the enzyme's surface lid. rcsb.org This observation led to a hypothesis about how a true triglyceride substrate might bind, with different alkyl chains occupying distinct positions within and near the active site. rcsb.org

Coordination Chemistry of Methoxyundecylphosphinic Acid

Phosphoryl Oxygen as a Ligating Moiety in Metal Complexation

The phosphoryl oxygen (P=O) of Methoxyundecylphosphinic Acid acts as a primary ligation site in the formation of coordination complexes. As a Lewis base, the phosphoryl oxygen donates a pair of electrons to a Lewis acidic metal center, forming a coordinate covalent bond. youtube.com The strength and nature of this interaction are influenced by the properties of the metal ion and the steric and electronic environment of the phosphinic acid.

In the broader context of phosphinic acids, the coordination of the phosphoryl oxygen to a metal ion is well-established. ias.ac.inrsc.org This interaction typically results in a measurable shift in the infrared stretching frequency of the P=O bond to lower wavenumbers, providing spectroscopic evidence of complexation. ias.ac.in For instance, studies on related phosphinic acid ligands show a strong coordinating affinity of the P=O group for metal salts. rsc.org The coordination can lead to the formation of simple mononuclear complexes or more complex polynuclear structures, depending on the reaction conditions and the nature of the metal ion. The oxygen of the methoxy (B1213986) group is generally not involved in primary coordination due to its lower basicity compared to the phosphoryl oxygen.

Research on bifunctional resins containing phosphinic acid ligands highlights the critical role of the phosphoryl oxygen in the selective coordination of metal ions like Eu(III). tennessee.edu This indicates that this compound would similarly utilize its phosphoryl oxygen to bind with various metal ions. The "softness" of the phosphoryl oxygen, influenced by its electronic environment, dictates its affinity for different types of metal ions. rsc.org

Design and Synthesis of this compound-Metal Ion Complexes

The synthesis of metal ion complexes with this compound can be achieved through several established methods in coordination chemistry. Current time information in Bangalore, IN.numberanalytics.com A common approach involves the reaction of the phosphinic acid with a suitable metal salt in an appropriate solvent. redalyc.org The stoichiometry of the reactants, temperature, and solvent choice are critical parameters that dictate the structure and composition of the resulting complex.

For analogous long-chain alkylphosphinic acids, their metal complexes have been synthesized for applications such as nanocrystal synthesis. acs.orgugent.be These syntheses often occur at elevated temperatures, indicating the thermal stability of the ligands and their metal complexes. acs.orgugent.be For example, cadmium complexes of various alkylphosphinic acids have been used as precursors in the synthesis of CdSe and CdS nanocrystals. acs.orgugent.be The reactivity of these metal phosphinate complexes is noted to be intermediate between that of metal carboxylates and metal phosphonates, offering a tunable parameter in materials synthesis. acs.orgugent.be

A general synthetic procedure could involve dissolving this compound in an organic solvent, followed by the addition of a metal salt (e.g., chloride, acetate, or nitrate) dissolved in a compatible solvent. Current time information in Bangalore, IN.mdpi.com The reaction mixture may be stirred at room temperature or heated under reflux to facilitate complex formation. Current time information in Bangalore, IN.mdpi.com The resulting complex can then be isolated by filtration or evaporation of the solvent. The table below summarizes typical synthetic approaches for metal complexes with phosphinic acid analogues.

Metal Ion SourceLigandSolventConditionsResulting Complex Type
Metal AcetatesItaconic AcidMethanol/EthanolMolar ratio 1:2 (metal:ligand)Monodentate complexes redalyc.org
Metal ChloridesFerrocenyl-bis(H-phosphinic acid)WaterHeating at 100 °C2D Coordination Polymer mdpi.com
Cadmium OxideOctadecylphosphinic Acid-High temperature (240-300 °C)Cadmium phosphinate for nanocrystal synthesis acs.orgugent.be
Metal Salts2,2′-Bipyridine-4,4′-dicarboxamideMethanol/EthanolRefluxMononuclear complexes researchgate.net

This table is illustrative of synthetic methods for analogous compounds and is not specific to this compound.

Supramolecular Assembly and Coordination Polymers Incorporating this compound Analogues

The bifunctional nature of the phosphinate group in this compound, with its P=O donor and P-O- anionic site, makes it an excellent candidate for constructing supramolecular assemblies and coordination polymers. beilstein-journals.orgresearchgate.net Coordination polymers are extended structures formed by the linking of metal centers with multitopic organic ligands. nso-journal.org

In the case of phosphinic acids, the phosphinate group can act as a bridging ligand, connecting two or more metal centers. This bridging can occur in various modes, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. mdpi.com For example, a ferrocene-based bis(phosphinic acid) ligand has been shown to form a 2D coordination polymer with Sm(III) ions, where the phosphinate groups bridge the metal centers. mdpi.com The long undecyl chain of this compound would likely influence the packing and dimensionality of such polymers, potentially leading to layered structures with interdigitated alkyl chains.

Ligand TypeMetal IonResulting StructureDriving Interactions
Ferrocenyl-bis(H-phosphinic acid)Sm(III)2D Coordination PolymerMetal-phosphinate coordination mdpi.com
Pyridine-2-carboxylic acidVarious transition metalsSupramolecular compoundsMetal-ligand coordination, Hydrogen bonding researchgate.net
Cationic Pillar researchgate.netarene/SDS-pH-Responsive VesiclesHost-guest interactions, Electrostatic forces nih.gov
Melamine/Cyanuric Acid-Supramolecular ComplexHydrogen bonding nso-journal.org

This table provides examples of supramolecular assemblies from analogous or conceptually related systems and is not specific to this compound.

Surface Science and Self Assembly of Methoxyundecylphosphinic Acid Systems

Formation of Self-Assembled Monolayers (SAMs) on Metal Oxide Substrates

The spontaneous organization of Methoxyundecylphosphinic Acid molecules from a solution onto a metal oxide surface results in the formation of a highly ordered, single-molecule-thick layer known as a self-assembled monolayer (SAM). This process is driven by the strong affinity of the phosphinic acid headgroup for the metal oxide and the van der Waals interactions between the adjacent undecyl chains.

The formation of a well-defined SAM is influenced by several key parameters, including the choice of solvent, the concentration of the this compound solution, the immersion time, and the nature of the metal oxide substrate itself. Research on analogous long-chain phosphonic acids has shown that solvents with lower polarity can be preferable to prevent the formation of undesirable byproducts and to promote the formation of a well-ordered monolayer. The length of the undecyl chain in this compound provides a significant driving force for the self-assembly process through intermolecular forces, leading to a densely packed and stable monolayer.

The general process for forming a this compound SAM on a metal oxide substrate, such as titanium dioxide (TiO₂) or aluminum oxide (Al₂O₃), typically involves the following steps:

Substrate Preparation: The metal oxide substrate is thoroughly cleaned to remove any organic contaminants and to ensure a hydroxylated surface, which is crucial for the binding of the phosphinic acid headgroups.

Solution Preparation: A dilute solution of this compound is prepared in a suitable organic solvent.

Immersion: The cleaned substrate is immersed in the solution for a specific duration, during which the this compound molecules adsorb and self-assemble on the surface.

Rinsing and Annealing: The substrate is then rinsed with a pure solvent to remove any non-adsorbed molecules and may be gently heated (annealed) to improve the order and stability of the monolayer.

Interfacial Interactions and Adsorption Mechanisms of this compound

The stability and properties of this compound SAMs are critically dependent on the nature of the interfacial interactions between the phosphinic acid headgroup and the metal oxide surface. The primary interaction is the formation of a strong chemical bond between the phosphorus atom and the metal atoms on the substrate surface through the oxygen atoms of the phosphinic acid group.

Several binding modes have been proposed for the adsorption of phosphonic acids on metal oxide surfaces, and these are expected to be relevant for this compound as well. These include monodentate, bidentate, and tridentate coordination, where one, two, or all three of the oxygen atoms of the phosphinic acid headgroup bind to the surface metal atoms. The specific binding mode is influenced by factors such as the surface crystallography of the metal oxide, the density of surface hydroxyl groups, and the conditions of SAM formation.

Interaction Type Description Contributing Factors
Chemisorption Formation of covalent or strong ionic bonds between the phosphinic acid headgroup and the metal oxide surface.Surface hydroxyl group density, metal oxide type.
Physisorption Van der Waals forces between the undecyl chains of adjacent molecules.Chain length, packing density.
Hydrogen Bonding Potential for hydrogen bonding between the P-OH groups and the surface hydroxyl groups.Surface hydration, solvent.

Engineering of Functionalized Surfaces via this compound Adsorption

The ability to form robust and well-defined SAMs of this compound opens up avenues for the precise engineering of surface properties. By creating a monolayer with a specific chemical functionality at the outer surface, the wetting, adhesive, and biocompatibility characteristics of the underlying metal oxide can be systematically controlled.

The undecyl chain of the this compound provides a hydrophobic surface, which can be useful in applications requiring water repellency. The presence of the terminal methoxy (B1213986) group can further modify the surface energy and its interaction with different liquids.

The functionalization of surfaces with this compound SAMs can be characterized by various surface-sensitive techniques. For instance, contact angle measurements can provide information about the hydrophobicity of the surface, while X-ray Photoelectron Spectroscopy (XPS) can confirm the chemical composition of the monolayer and provide insights into the binding mechanism. Atomic Force Microscopy (AFM) is often used to visualize the topography and order of the SAM at the nanoscale.

Surface Property Modification by this compound SAM Potential Applications
Wettability Creates a hydrophobic surface due to the undecyl chains.Anti-fouling coatings, microfluidics.
Adhesion Can be tailored by the terminal methoxy group.Improved bonding for coatings and composites.
Biocompatibility Can be modified to control protein adsorption and cell adhesion.Medical implants, biosensors.

Advanced Analytical Techniques for the Characterization of Methoxyundecylphosphinic Acid and Its Derivatives

Chromatographic and Hyphenated Techniques (e.g., HPLC, LC-MS, GC-MS)

Chromatographic techniques are essential for separating methoxyundecylphosphinic acid from impurities or other components in a mixture and for its quantification. Hyphenating these techniques with mass spectrometry provides powerful tools for both separation and identification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary method for the analysis of non-volatile or thermally sensitive compounds like phosphinic acids. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is commonly used, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase. innovareacademics.in The retention of this compound is controlled by adjusting the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. hplc.euupb.ro The pH of the mobile phase is a critical parameter, as it controls the ionization state of the acidic proton, significantly impacting retention time. hplc.eu

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This is the preferred technique for identifying and quantifying organophosphorus acids and their derivatives in complex matrices. mdpi.comnih.gov After separation on the LC column, the analyte is ionized, commonly using Electrospray Ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. ESI can be operated in negative ion mode to detect the deprotonated molecule [M-H]⁻ or in positive ion mode to detect protonated molecules or adducts. mdpi.comresearchgate.net Tandem mass spectrometry (LC-MS/MS) provides even greater specificity by fragmenting the parent ion and analyzing the resulting daughter ions, which is invaluable for structural confirmation and trace-level quantification. mdpi.com

Table 3: Typical LC-MS Parameters for Analysis of Alkylphosphinic Acids
ParameterTypical ConditionPurpose
LC ColumnReversed-Phase C18 (e.g., 100 mm x 2.1 mm, 3.5 µm)Separation based on hydrophobicity. chromatographyonline.com
Mobile Phase AWater with 0.1% Formic Acid or 10 mM Ammonium AcetateAqueous component; controls pH and aids ionization. hplc.eu
Mobile Phase BAcetonitrile or MethanolOrganic modifier to elute the analyte.
Elution ModeGradientEfficiently elutes compounds with varying polarities.
Ionization SourceElectrospray Ionization (ESI)Soft ionization suitable for polar, non-volatile compounds. nih.gov
Detection ModeNegative Ion Mode ([M-H]⁻) or Positive Ion Mode ([M+H]⁺)Detects deprotonated acid or protonated molecule/adducts. mdpi.com
Mass AnalyzerTriple Quadrupole (QqQ) or OrbitrapProvides mass-to-charge ratio for quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and thermally stable compounds. However, phosphinic acids like this compound are polar and have low volatility, making them unsuitable for direct GC-MS analysis. mdpi.com To overcome this, a derivatization step is required to convert the acidic proton into a less polar, more volatile group. Common derivatization methods include silylation (e.g., with BSTFA) or methylation (e.g., with diazomethane). mdpi.comsilae.it Once derivatized, the compound can be separated by GC and identified by its characteristic mass spectrum. nih.gov

Advanced Imaging and Surface Analysis (e.g., Atomic Force Microscopy)

When this compound or its derivatives are used to form thin films or self-assembled monolayers (SAMs), advanced surface analysis techniques are necessary to characterize the resulting structures.

Atomic Force Microscopy (AFM)

AFM is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical images of surfaces at the nanoscale. It is exceptionally well-suited for studying the morphology of SAMs formed by long-chain alkylphosphinic or phosphonic acids on various substrates like mica or metal oxides. nih.govresearchgate.net The phosphinic acid headgroup acts as an anchor to the surface, while the undecyl chains pack together to form an ordered layer. scientific.netacs.org

AFM can be used to:

Visualize the formation of monolayers or bilayers. acs.org

Measure the thickness of the assembled layer, which can be compared to the theoretical length of the molecule. researchgate.netscientific.net

Assess the coverage, packing density, and presence of defects within the monolayer.

Study the mechanical and thermal stability of the film. acs.org

Research on similar long-chain phosphonic acids has shown that they form densely packed, ordered monolayers on substrates, and AFM has been instrumental in visualizing the nucleation, growth, and final structure of these films. nih.govscientific.net Similar behavior would be expected for this compound, and AFM provides the direct imaging capability to confirm and characterize such surface assemblies.

Perspectives and Future Directions in Methoxyundecylphosphinic Acid Research

Exploration of Novel Synthetic Methodologies

The synthesis of Methoxyundecylphosphinic Acid is not widely detailed in public literature, as it is often sourced commercially for its established use in biological assays. However, advancements in the synthesis of analogous long-chain alkyl-H-phosphinic acids provide a clear roadmap for developing novel and efficient methodologies.

Current research has demonstrated the effective synthesis of long-chain n-alkyl-H-phosphinic acids (with alkyl chains from C4 to C18) through a one-pot alkylation and oxidation of red phosphorus (Pn). rsc.orgresearchgate.net This process is conducted in a multi-phase system, such as alkyl bromide/KOH/H₂O/toluene, and is facilitated by recyclable micellar catalysts like alkyl-polyethylene glycols (alkyl-PEGs). rsc.orgresearchgate.net This approach is notable for its chemoselectivity and achieves high yields of up to 90%. rsc.org The mechanism involves the cleavage of P-P bonds in the polymeric red phosphorus by superbasic hydroxide (B78521) anions, which are generated and transported by the micellar or phase-transfer catalyst. researchgate.net

Another promising strategy involves the direct phosphinylation of arylmethyl halides with red phosphorus in a multiphase superbase system, catalyzed by organic micellar catalysts like Triton-X-100. mdpi.com While demonstrated for arylmethyl-H-phosphinic acids, the underlying principles are applicable to the synthesis of long-chain alkyl derivatives. mdpi.com These methods, based on the direct functionalization of elemental phosphorus, represent a more atom-economical and straightforward alternative to traditional multi-step syntheses. researchgate.netresearchgate.net

Future exploration could focus on adapting these one-pot, catalyst-driven systems specifically for this compound. This would involve the esterification of the resulting H-phosphinic acid or the development of a one-pot method that incorporates the methoxy (B1213986) group during the main reaction sequence. Such methodologies would not only make the compound more accessible for a wider range of research but also align with green chemistry principles by utilizing recyclable catalysts and elemental phosphorus as a starting material. rsc.org

Computational Modeling and Predictive Analytics for this compound Behavior

This compound (MUP) has become a cornerstone in the computational analysis of enzyme-inhibitor interactions, largely due to its co-crystallization with human pancreatic lipase (B570770) (PDB ID: 1LPB). japsonline.comajol.info This crystal structure provides a high-resolution (2.46 Å) empirical model of how an inhibitor binds within the enzyme's active site, making MUP an invaluable benchmark for predictive analytics. ajol.infosciforum.net

In silico research consistently uses the 1LPB structure as a foundational template for molecular docking and molecular dynamics (MD) simulations aimed at discovering new, potent lipase inhibitors. japsonline.comajol.infomdpi.com The standard computational workflow involves:

Protein Preparation: The 1LPB protein-ligand complex is retrieved from the Protein Data Bank. Non-standard residues, water molecules, and the colipase unit are often removed, and the protein structure is prepared for docking. ajol.info

Binding Site Definition: The active site for docking simulations is defined by the space surrounding the bound MUP ligand in the crystal structure. sciforum.net This ensures that potential new inhibitors are evaluated for their ability to bind to the same catalytically relevant region.

Redocking and Validation: To validate the accuracy of the docking protocol and software (such as AutoDock Vina or FlexX), the MUP ligand is computationally "redocked" into the active site of the 1LPB protein. sciforum.net The precision of the method is confirmed if the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose is low. sciforum.net

Virtual Screening and Analysis: Libraries of other compounds are then docked into the validated active site. Their binding affinities and interaction modes are calculated and compared against those of MUP to identify promising new inhibitor candidates. researchgate.net Subsequent molecular dynamics simulations are often used to predict the stability of the new protein-ligand complexes over time. japsonline.com

The following table summarizes the role of this compound as a reference in various computational studies.

PDB IDComputational SoftwareRole of this compound (MUP)Research Objective
1LPBPyRx, AutoDock Vina, ChimeraUsed as the co-crystallized inhibitor to define the docking site and as a reference for binding energy calculations (MM/GBSA). ajol.infoScreening of phytochemicals from Hibiscus sabdariffa as potential pancreatic lipase inhibitors. ajol.info
1LPBLeadIT, MOEThe co-crystallized ligand used to define the binding site (6.5 Å radius) and to validate the docking method via redocking. sciforum.netVirtual screening and synthesis of chalcone (B49325) derivatives as potential pancreatic lipase inhibitors. sciforum.netresearchgate.net
1LPBMaestro, ChemDrawUsed as the reference inhibitor in the complexed enzyme structure for evaluating binding modes of new compounds. mdpi.comEvaluating inhibitory activities of medicinal plant compounds against digestive enzymes. mdpi.com
1LPBPyRxThe native ligand derived from the 3D macromolecular structure used as the basis for docking studies. japsonline.comEvaluating active compounds from Hibiscus schizopetalus for obesity therapy via bioinformatics. japsonline.com

Future directions in this area could involve using MUP as a reference for developing more advanced predictive models, such as those incorporating machine learning or artificial intelligence. These models could be trained on large datasets of compounds docked to the 1LPB structure to more accurately predict binding affinity and inhibitory potential, accelerating the discovery of novel therapeutics.

Innovative Applications in Materials Science and Interface Engineering

While this compound is primarily recognized for its biological interactions, its chemical structure—a polar phosphinic acid headgroup attached to a long, nonpolar undecyl chain—makes it an excellent candidate for applications in materials science and interface engineering. Research on analogous alkylphosphinic and alkylphosphonic acids has established a strong precedent for their use in modifying and functionalizing surfaces. ethz.ch

A key application is the formation of self-assembled monolayers (SAMs) on various metal oxide surfaces. ethz.ch Long-chain alkylphosphonic acids are known to form dense, highly ordered monolayers on substrates like zirconium oxide (ZrO₂), titanium oxide (TiO₂), and the native oxide layer of stainless steel. acs.orgnih.govacs.org These SAMs are created through the strong covalent bonding of the phosphonic acid headgroup to the metal oxide surface. nih.govacs.org The long alkyl chains then pack together due to van der Waals forces, creating a well-ordered, hydrophobic surface. ethz.ch

The unique properties of these monolayers open up several innovative applications:

Surface Functionalization: SAMs can fundamentally alter the properties of a surface, for instance, by controlling its wettability or creating a barrier against corrosion. nih.govmdpi.com

Biomaterial Interfaces: By using bifunctional molecules, surfaces can be tailored for specific biological interactions. For example, a phosphonic acid with a different terminal group can be used to immobilize proteins in specific patterns on a titanium surface, which is highly relevant for biomedical implants. nih.gov

Nanotechnology: Alkyl phosphinic acids have been used as ligands to stabilize nanocrystals, such as CsPbI₃ perovskite nanocrystals, influencing their phase stability and optoelectronic properties. bohrium.com

Given that this compound shares the essential structural features with these compounds, it is poised for exploration in these innovative fields. Future research could investigate the formation of MUP-based SAMs on various substrates. The presence of the methoxy group on the phosphorus atom, as compared to a hydroxyl group in phosphonic acids, may lead to different binding geometries and monolayer properties, offering a new avenue for tuning surface characteristics. This positions this compound as a promising, yet largely untapped, tool for advanced interface engineering.

The table below summarizes established applications for compounds analogous to this compound, highlighting potential future research directions.

Compound ClassSubstrateApplication / Finding
Alkylphosphonic AcidsZrO₂, TiO₂, Al₂O₃Formation of dense, highly ordered self-assembled monolayers (SAMs). acs.org
Alkylphosphonic AcidsStainless Steel 316LFormation of SAMs via room-temperature solution deposition for surface protection. nih.govacs.org
Alkylphosphonic AcidsTitanium (Zr-mediated)Creation of highly stable SAMs for protein patterning and functionalizing biomedical implants. nih.gov
Alkylphosphonic AcidsCopper (Cu)Formation of SAMs for corrosion protection. mdpi.com
Alkyl Phosphinic AcidCsPbI₃ NanocrystalsUsed as a replacement for oleic acid in synthesis to prepare phase-stable perovskite nanocrystals. bohrium.com

Q & A

Basic Research Questions

Q. How is Methoxyundecylphosphinic Acid (MUP) structurally characterized in pancreatic lipase (PL) studies?

  • Methodology : Use X-ray crystallography to resolve the 3D structure of PL-MUP complexes. Key residues (e.g., Ser152 and Asp176) involved in catalytic triads should be mapped. Validation includes B-factor analysis for ligand stability and Ramachandran plots for protein backbone integrity .
  • Data Reference : Crystal structures of PTL (Protein Data Bank ID: 1LPB) with MUP co-crystallized highlight binding interactions critical for competitive inhibition .

Q. What experimental protocols are used to assess MUP’s inhibitory effects on pancreatic lipase activity?

  • Methodology :

Perform in vitro enzymatic assays using tributyrin or triolein as substrates.

Measure hydrolysis rates via pH-stat titration or spectrophotometric detection of free fatty acids.

Compare IC₅₀ values of MUP with other inhibitors (e.g., orlistat) to evaluate potency .

Advanced Research Questions

Q. How can computational docking studies using MUP be optimized and validated?

  • Methodology :

Protein Preparation : Remove water molecules and ions, protonate residues (e.g., MOE software), and define binding pockets (6.5 Å radius around MUP) .

Validation : Redock MUP into the binding site and calculate RMSD values (acceptable threshold: <2.0 Å). Use LeadIT or AutoDock for scoring .

Pitfalls : Ensure force field parameters (e.g., AMBER) match protonation states of catalytic residues .

Q. How to resolve contradictions between in silico predictions and in vitro results for MUP analogs?

  • Methodology :

Data Triangulation : Cross-validate docking scores with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to assess binding affinity.

Structural Analysis : Compare MD simulation trajectories (e.g., hydrogen bond persistence) with crystallographic B-factors .

Error Sources : Check solvent models (implicit vs. explicit) and ligand protonation states in simulations .

Q. What mechanistic insights does MUP provide for designing next-generation lipase inhibitors?

  • Methodology :

Binding Site Analysis : Identify hydrophobic interactions between MUP’s undecyl chain and PL’s hydrophobic cleft.

Residue Mutagenesis : Test mutants (e.g., Ser152Ala) to confirm catalytic necessity.

SAR Studies : Synthesize MUP derivatives with modified methoxy groups or alkyl chain lengths to optimize steric and electronic effects .

Data Contradiction Analysis

  • Example Conflict : Discrepancies in IC₅₀ values between computational predictions (e.g., docking scores) and experimental assays.
    • Resolution :

Verify ligand preparation (tautomer/charge states) and protein flexibility (e.g., loop regions in PL).

Use consensus scoring from multiple docking software (e.g., LeadIT, AutoDock Vina) .

Validate with orthogonal assays (e.g., fluorescence quenching) to confirm binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.